molecular formula C6H14Cl2Si2 B095711 1,2-Bis(chlorodimethylsilyl)ethene CAS No. 18146-12-8

1,2-Bis(chlorodimethylsilyl)ethene

Cat. No. B095711
CAS RN: 18146-12-8
M. Wt: 213.25 g/mol
InChI Key: QPSZLJMVINIQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271406B1

Procedure details

H2 gas was forced into 300.0 g (1.41 mol) of 1,2-bis (chlorodimethylsilyl)ethene and 1.5 g(0.7 mmol of pure Pd) of Pd/active carbon while stirring at a temperature of 50° C., until a pressure of 5.0 bar was reached. As a result of the reaction, the pressure gradually decreased again to about 2.0 to 2.5 bar (progressing hydrogenation reaction). Further H2 gas was forced in until a pressure of 5.0 bar was reached. Once again the pressure decreased to 2.0 to 2.5 bar, as a result of the hydrogenation reaction. This process was repeated about 15 to 20 times until the pressure remained constant at 5 bar when further H2 gas was forced in, i.e. no more H2 gas was absorbed by the system. Stirring was then continued for 2 h at a pressure of 5 bar and a temperature of 50° C. After venting, filtration was effected over a pressure drop. The results are summarized in Table 1.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][Si:2]([CH3:10])([CH3:9])[CH:3]=[CH:4][Si:5]([Cl:8])([CH3:7])[CH3:6]>[Pd]>[Cl:1][Si:2]([CH3:10])([CH3:9])[CH2:3][CH2:4][Si:5]([Cl:8])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl[Si](C=C[Si](C)(C)Cl)(C)C
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring at a temperature of 50° C., until a pressure of 5.0 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As a result of the reaction
CUSTOM
Type
CUSTOM
Details
the pressure gradually decreased again to about 2.0 to 2.5 bar (progressing hydrogenation reaction)
CUSTOM
Type
CUSTOM
Details
as a result of the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
was absorbed by the system
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
a temperature of 50° C
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl[Si](CC[Si](C)(C)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.